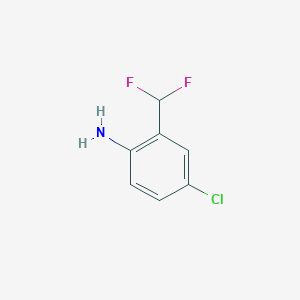

4-Chloro-2-(difluoromethyl)aniline

Description

Significance of Fluorinated Aromatic Amines in Contemporary Organic Chemistry

Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention in modern chemical research. The introduction of fluorine atoms into an aromatic amine framework can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov These changes often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. beilstein-journals.orgyoutube.com As a result, these compounds are frequently investigated for their potential in medicinal chemistry and materials science. nih.govacs.org The strategic placement of fluorine can influence the basicity of the amine group, which can be a critical factor in drug design and development. cas.cn

Overview of Aniline (B41778) Derivatives as Core Research Subjects

Aniline and its derivatives are fundamental building blocks in organic synthesis. nih.govnih.gov They serve as precursors for a vast array of more complex molecules, including dyes, polymers, and pharmaceuticals. chemimpex.com The reactivity of the aniline core allows for a variety of chemical transformations, making it a versatile scaffold for creating diverse molecular architectures. researchgate.net The study of aniline derivatives continues to be a vibrant area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in various scientific disciplines. rsc.orgacs.org

Structural Specificity and Research Relevance of the Difluoromethyl Group in Aromatic Systems

The difluoromethyl (CHF2) group is of particular interest in the design of new molecules. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, meaning it can mimic the function of these groups in biological systems while potentially offering improved properties such as enhanced metabolic stability. nih.gov The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that can influence molecular interactions and biological activity. nih.gov Its unique electronic properties, stemming from the high electronegativity of the two fluorine atoms, can significantly impact the reactivity and characteristics of the aromatic ring to which it is attached. acs.org

Interdisciplinary Applications and Foundational Research Perspectives

The study of compounds like 4-Chloro-2-(difluoromethyl)aniline has implications across multiple scientific fields. In medicinal chemistry, it can serve as a key intermediate in the synthesis of novel therapeutic agents. nih.govnih.gov In agricultural science, related fluorinated compounds are utilized in the development of new pesticides and herbicides. acs.orgchemimpex.com From a foundational research perspective, this molecule provides a valuable platform for investigating the effects of fluorine substitution on chemical reactivity and for developing new synthetic methods for the introduction of the difluoromethyl group into aromatic systems. acs.orgacs.org

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis. A summary of its key physical and chemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 1221424-65-2 | bldpharm.combldpharm.com |

| Molecular Formula | C₇H₆ClF₂N | bldpharm.com |

| Molecular Weight | 177.58 g/mol | bldpharm.com |

Research Findings on the Synthesis of this compound and Related Compounds

The synthesis of difluoromethylated anilines, including this compound, is an active area of research. Modern synthetic strategies often focus on the efficient and selective introduction of the difluoromethyl group.

| Research Area | Key Findings | Relevant Compounds | Source(s) |

| Palladium-Catalyzed Difluoromethylation | Aryl chlorides and triflates can be effectively difluoromethylated under mild conditions using palladium catalysts. This method is valuable for the late-stage functionalization of complex molecules. | Aryl chlorides, Aryl triflates | nih.gov |

| Photoinduced Difluoromethylation | Visible-light organophotocatalysis and the formation of electron donor-acceptor (EDA) complexes provide transition-metal-free methods for the difluoroalkylation of anilines under mild conditions. | Anilines, Ethyl difluoroiodoacetate | nih.govnih.govacs.org |

| Synthesis from Trichloromethoxybenzene | A patented method describes the synthesis of 4-(chlorodifluoromethoxy)aniline (B47862) starting from trichloromethoxybenzene via selective fluorination, nitration, and subsequent reduction. | Trichloromethoxybenzene, 4-(chlorodifluoromethoxy)nitrobenzene | google.comgoogle.compatsnap.com |

| Use as a Synthetic Intermediate | 4-Chloro-2-(trifluoromethyl)aniline (B1214093), a related compound, is used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. | 4-Chloro-2-(trifluoromethyl)aniline, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol | scbt.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMXSZWNJWOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Difluoromethyl Aniline

Strategies for Introducing the Difluoromethyl Group onto Aromatic Anilines

The incorporation of a difluoromethyl (CF2H) group into aromatic systems, particularly anilines, is a key step in the synthesis of 4-chloro-2-(difluoromethyl)aniline. Various methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Direct Difluoromethylation Approaches via Radical Pathways

Radical difluoromethylation has become a powerful tool for creating C-CF2H bonds due to its mild reaction conditions and broad substrate scope. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then attacks the aniline (B41778) ring.

Visible light-induced radical cascade reactions have been employed for the difluoromethylation/cyclization of unactivated alkenes, showcasing the utility of radical pathways in constructing complex molecules containing the CF2H moiety. acs.org Organophotocatalytic methods can trigger the direct C-H difluoromethylation of heterocyles using sodium difluoromethanesulfinate as the •CF2H source and molecular oxygen as a green oxidant, avoiding the need for metal catalysts. nih.gov Another approach utilizes fluoroiodomethane (B1339756) in the presence of visible light and tris(trimethylsilyl)silane (B43935) to generate fluoromethyl radicals for the synthesis of α-fluoromethyl amines. nih.gov

Key features of radical difluoromethylation include:

Mild reaction conditions: Often proceeding at room temperature. researchgate.net

High functional group tolerance: Compatible with a wide range of functional groups. researchgate.net

Versatile radical precursors: A variety of reagents can be used to generate the •CF2H radical. researchgate.net

Transition-Metal Catalyzed Difluoromethylation Reactions

Transition-metal catalysis offers another efficient route for the introduction of the difluoromethyl group. nih.gov Palladium-catalyzed reactions, in particular, have been explored for the difluoromethylation of aryl compounds. acs.orgacs.org

One notable method involves the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles. acs.org This process utilizes difluoromethyl carboxylic acid derivatives and proceeds through a proposed catalytic cycle involving oxidative addition, CO deinsertion, concerted metalation-deprotonation, and reductive elimination. acs.org The choice of ligand, such as XantPhos, has been shown to be critical for the success of these reactions. acs.org While these methods have been demonstrated on various heterocyclic substrates, their application to aniline derivatives for the direct synthesis of this compound would require further investigation.

Challenges in transition-metal catalyzed difluoromethylation can include the need for pre-functionalized substrates and the potential for side reactions. nih.gov

Photoinduced Difluoroalkylation of Anilines

Photoinduced methods provide a sustainable and mild approach for the difluoroalkylation of anilines, often proceeding without the need for transition-metal catalysts. acs.orgnih.gov These reactions can be promoted by visible-light using an organic photocatalyst like Eosin Y or can occur through the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent. acs.orgnih.govnih.gov

In the photocatalytic approach, the excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of a difluoroalkyl radical that then reacts with the aniline. acs.org The EDA complex-based method involves the direct photoexcitation of a complex formed between the aniline and a reagent like ethyl difluoroiodoacetate, generating the necessary radical species. acs.orgrsc.org These catalyst-free conditions are advantageous for large-scale applications. rsc.org

These photoinduced reactions have demonstrated good yields for a range of anilines, including those with halogen substituents. acs.orgnih.gov

| Method | Catalyst/Conditions | Reactant | Key Features |

| Organophotocatalysis | Eosin Y, visible light | Ethyl difluoroiodoacetate | Mild conditions, avoids transition metals. acs.orgnih.gov |

| EDA Complex | Visible light | Ethyl difluoroiodoacetate | Catalyst-free, efficient. acs.orgnih.govrsc.org |

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to an electron-rich aromatic ring. The development of new electrophilic (phenylsulfonyl)difluoromethylating reagents has expanded the toolbox for creating C-CF2H bonds. rsc.org These reagents can functionalize various nucleophiles, including arenes, under mild, transition-metal-free conditions. rsc.org The reactivity of anilines towards electrophilic substitution is well-known, with the amino group directing incoming electrophiles to the ortho and para positions. byjus.com This inherent reactivity makes anilines suitable candidates for electrophilic difluoromethylation, although direct examples for the synthesis of this compound require specific investigation.

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation provides a complementary approach, utilizing a "CF2H-" synthon. Reagents like difluoromethyl phenyl sulfone can be used for the nucleophilic difluoromethylation of imines, leading to the synthesis of α-difluoromethyl amines with high stereoselectivity. cas.cn Another effective nucleophilic difluoromethylating reagent is the phosphonium (B103445) salt [Ph3P(+)CF2H]Br- (DFPB), which can directly transfer a CF2H group to carbonyl compounds. nih.gov While these methods are powerful for creating C-CF2H bonds adjacent to nitrogen or oxygen, their direct application to the aromatic ring of an aniline for the synthesis of this compound is not a direct pathway and would likely involve a multi-step sequence.

Approaches for Constructing the 4-Chloro-2-aniline Backbone

The synthesis of the 4-chloro-2-substituted aniline core is a fundamental aspect of producing the target molecule. A common and effective strategy involves starting with a more readily available substituted benzene (B151609) and introducing the necessary functional groups through a series of well-established reactions.

A prevalent method for preparing 4-chloroanilines is through the reduction of the corresponding 4-nitrochlorobenzene. wikipedia.org This nitro compound is itself synthesized by the nitration of chlorobenzene (B131634). wikipedia.org

For the specific 4-chloro-2-substituted aniline backbone, a multi-step synthesis starting from a simpler aniline or chloroaniline derivative is often employed. For instance, the synthesis of 4-bromo-2-chloroaniline (B1269894) can be achieved from aniline through a sequence of protection of the amino group (acetylation), followed by sequential halogenation (bromination and then chlorination), and finally deprotection. researchgate.net A similar strategy could be envisioned for the synthesis of a precursor to this compound.

Another approach involves starting with a compound that already contains some of the required substituents. For example, a method for preparing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (B1144303) starts from p-chloroaniline, which is first protected with a pivaloyl group. google.com The subsequent reaction with ethyl trifluoroacetate (B77799) introduces the trifluoroacetyl group at the 2-position, followed by deprotection. google.com While this example involves a trifluoroacetyl group, the principle of building the substitution pattern on a pre-existing chloroaniline is a key strategy.

The synthesis of related compounds like 4-chloro-2-fluoroaniline (B1294793) often involves the hydrolysis of a corresponding acetanilide (B955) precursor. prepchem.com Furthermore, the synthesis of 4-chloro-2-fluoronitrobenzene (B1582716) from 3-chloroaniline (B41212) involves acetylation, nitration, deprotection, and a Schiemann reaction, highlighting the versatility of multi-step sequences in constructing specifically substituted aromatics. researchgate.net

| Starting Material | Key Transformation | Product |

| 4-Nitrochlorobenzene | Reduction | 4-Chloroaniline wikipedia.org |

| Aniline | Acetylation, Halogenation, Deprotection | 4-Bromo-2-chloroaniline researchgate.net |

| p-Chloroaniline | Protection, Acylation, Deprotection | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate google.com |

| 3-Chloroaniline | Acetylation, Nitration, Deprotection, Schiemann reaction | 4-Chloro-2-fluoronitrobenzene researchgate.net |

Electrophilic Halogenation on Substituted Anilines

One of the most direct routes to this compound involves the electrophilic chlorination of 2-(difluoromethyl)aniline. In this type of reaction, the amino group (-NH2) of the aniline ring is a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The difluoromethyl group (-CHF2) is generally considered an electron-withdrawing and meta-directing group. The interplay of these two substituents governs the regioselectivity of the halogenation.

To achieve selective chlorination at the desired C4 (para) position, specific catalytic systems are often employed. Organocatalysis, for instance, has emerged as a powerful tool for the regioselective halogenation of anilines. Secondary amine catalysts, in conjunction with chlorinating agents like sulfuryl chloride, have been shown to provide high ortho-selectivity in many aniline systems. rsc.orgnih.gov While the primary focus of these studies is often ortho-chlorination, the principles can be adapted to favor para-substitution by carefully selecting the catalyst and reaction conditions. For substrates like 2-(difluoromethyl)aniline, achieving para-selectivity requires overcoming the ortho-directing influence of the powerful amino group.

Table 1: Comparison of Electrophilic Chlorination Methods for Anilines

| Catalytic System | Chlorinating Agent | Key Feature | Reference |

|---|---|---|---|

| Secondary Amine Organocatalyst | Sulfuryl Chloride | High ortho-selectivity under mild conditions. | rsc.org |

| Secondary Ammonium (B1175870) Salt | N-Chlorosuccinimide (NCS) | Facile and scalable ortho-chlorination at room temperature. | nih.gov |

| Palladium (Pd) / Pyridone Ligand | Aryl Chlorosulfate | Directs chlorination to the meta-position via C-H activation. | nih.gov |

This table presents general methodologies for aniline chlorination that form the basis for developing specific syntheses for this compound.

Nitration-Reduction Sequences for Aniline Formation

An alternative and widely used industrial method involves a nitration-reduction sequence. This pathway typically begins with a benzene ring already substituted with the chloro and difluoromethyl groups, such as 1-chloro-3-(difluoromethyl)benzene. The synthesis proceeds in two main steps:

Nitration: The precursor, 1-chloro-3-(difluoromethyl)benzene, is treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces a nitro group (-NO2) onto the benzene ring. The directing effects of the existing chloro and difluoromethyl substituents guide the nitro group primarily to the position that will ultimately become the C4 position of the final aniline product.

Reduction: The resulting nitro-intermediate, such as 4-chloro-1-(difluoromethyl)-2-nitrobenzene (B13704362), is then subjected to reduction. This step converts the nitro group into the desired amino group (-NH2), yielding this compound. A common method for this reduction is catalytic hydrogenation, which utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comgoogle.comchemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol. google.comchemicalbook.com

A similar multi-step process is employed for the synthesis of related compounds like 4-(chlorodifluoromethoxy)aniline (B47862), where a substituted benzene is first nitrated and then reduced via hydrogenation to yield the final aniline product. google.comgoogle.com

Multi-Step Organic Synthesis Pathways for Halogenated Anilines

The synthesis of complex halogenated anilines often requires multi-step pathways where the sequence of reactions is carefully planned to ensure correct regiochemistry and high yields. uva.nl For this compound, this could involve several strategic variations. For example, a synthesis might start with p-chloroaniline, followed by the introduction of the difluoromethyl group at the ortho position. However, introducing the difluoromethyl group often involves harsh conditions or specialized reagents.

Another multi-step strategy involves starting with a precursor like p-chlorobenzoic acid amide. google.com The synthesis could proceed through acylation followed by other transformations to build the required substitution pattern. Patent literature describes numerous multi-step routes for analogous compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline, which may start from p-chlorobenzotrifluoride and involve high-pressure amination followed by ring chlorination. google.com These complex pathways highlight the modular approach of organic synthesis, where functional groups are introduced sequentially to construct the target molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

To make the synthesis of this compound viable for large-scale production, extensive optimization of reaction conditions is necessary. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

Catalysis in Difluoromethylation and Halogenation

Catalysis is central to achieving efficiency and selectivity in both the halogenation and difluoromethylation steps.

Halogenation: As mentioned, both organocatalysts and metal-based catalysts are crucial for selective chlorination. Organocatalysts like diisopropylammonium chloride can facilitate highly regioselective ortho-chlorination of anilines. researchgate.net For meta-selective C-H chlorination, palladium catalysts paired with specific ligands like pyridone derivatives have proven effective. nih.gov The choice of catalyst is critical in directing the chlorine atom to the desired C4 position in the presence of the competing directing effects of the amino and difluoromethyl groups.

Difluoromethylation: Introducing the difluoromethyl group can be achieved through various catalytic methods. Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles has been reported, demonstrating a modern approach to installing this group. acs.org Another strategy involves metallaphotoredox catalysis, which uses a dual nickel/photoredox catalytic system to enable the difluoromethylation of aryl bromides with bromodifluoromethane (B75531) under mild conditions. acs.org These advanced catalytic systems are essential for efficiently creating the C-CHF2 bond.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent plays a pivotal role in the synthesis, influencing reaction rates, selectivity, and the solubility of reagents and catalysts.

In electrophilic halogenation , solvent polarity can significantly impact reactivity. For instance, the halogenation of phenols is known to be faster in polar solvents. wikipedia.org For aniline chlorination, solvents like toluene (B28343) and cyclohexane (B81311) have been used in Pd-catalyzed systems. nih.gov

For nitration-reduction sequences, the reduction of the nitro group is often performed in alcoholic solvents like methanol or ethanol, which are effective at dissolving the substrate and facilitating the hydrogenation process. google.com

In catalytic processes, the solvent must be compatible with the catalyst and reaction conditions. For example, a process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) via catalytic reduction specifies the use of an aromatic solvent like toluene or xylene. google.com The solvent choice can affect catalyst activity and longevity, as well as the ease of product isolation.

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions.

Temperature: Reaction temperature directly influences the reaction rate. In catalytic hydrogenation of nitroarenes to form anilines, the temperature is carefully controlled. For example, a process for synthesizing halogenated aromatic amines specifies a temperature of 120 °C. chemicalbook.com Another detailed process for a related chloro-dimethoxy-aniline synthesis maintains the temperature between 80°C and 110°C, noting that allowing the temperature to rise to 95°C initiates the reduction. google.com Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or catalyst degradation.

Pressure: Pressure is a critical parameter, particularly for reactions involving gases, such as catalytic hydrogenation. In the synthesis of halogenated anilines via hydrogenation of the corresponding nitro compounds, hydrogen pressure is typically elevated. One process maintains a hydrogen pressure of 1 MPa (approximately 10 atmospheres). chemicalbook.com Another maintains pressure between 5 and 15 bar. google.com For the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline via amination, reaction pressures can be much higher, reaching up to 13.5 MPa. google.com Controlling pressure ensures a sufficient concentration of hydrogen in the reaction mixture to drive the reduction to completion efficiently.

Table 2: Typical Reaction Parameters for the Synthesis of Halogenated Anilines via Nitration-Reduction

| Step | Reagents/Catalyst | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | None (neat) | Controlled, often low | Atmospheric | google.com, google.com |

| Hydrogenation | Raney Nickel or Pd/C, H2 | Methanol, Ethanol, or Ethyl Acetate | 30 - 120 °C | 1 - 5 MPa | google.com, chemicalbook.com, google.com |

This table summarizes common conditions for the nitration-reduction pathway, which is a viable route for synthesizing this compound.

Green Chemistry Approaches in Synthetic Design

The evolution of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature detailing a comprehensive "green" synthesis for this compound is limited, established green chemistry principles can be applied to its potential synthetic routes, drawing parallels from methodologies used for structurally similar anilines and fluorinated compounds. The primary goals are to enhance reaction efficiency, minimize waste, and utilize safer materials.

Catalytic Strategies for a More Sustainable Synthesis

A cornerstone of green chemistry is the preference for catalytic reactions over those requiring stoichiometric amounts of reagents. This is particularly relevant in the synthesis of anilines, which often involves the reduction of a nitro-group precursor.

Catalytic Hydrogenation : A common and greener final step in aniline synthesis is the reduction of a corresponding nitro compound. For a precursor such as 1-chloro-3-(difluoromethyl)-2-nitrobenzene, catalytic hydrogenation stands out as a superior method. This process typically employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas as the reductant. google.comgoogle.comgoogle.com The primary byproduct is water, which presents a significant environmental advantage over traditional stoichiometric reducing agents like iron or zinc powder in acidic conditions, as the latter generate large volumes of metallic waste sludge. researchgate.net For example, the synthesis of the related compound 4-(chlorodifluoromethoxy)aniline effectively utilizes catalytic hydrogenation with a Raney Nickel catalyst. google.comgoogle.com This approach maximizes atom economy and aligns with the principle of waste prevention.

Solvent Selection and Advanced Reaction Conditions

The environmental impact of a synthetic process is heavily influenced by the choice of solvents. Green chemistry advocates for the substitution of hazardous solvents with more benign alternatives.

Safer Solvents : Traditional organic syntheses frequently rely on volatile and often toxic solvents such as dichloromethane (B109758) (DCM) or toluene. acs.orgpatsnap.comgoogle.com Green synthetic design encourages their replacement with safer options like water, ethanol, or in some cases, performing reactions under solvent-free conditions. researchgate.net For instance, the hydrolysis step to produce 4-chloro-2-fluoroaniline from its acetanilide precursor can be conducted in an ethanol-water mixture, reducing reliance on more hazardous organic solvents. prepchem.com

Energy Efficiency : Innovations such as microwave-assisted synthesis and visible-light-promoted photoredox catalysis offer pathways to significantly reduce energy consumption. beilstein-journals.org These techniques can shorten reaction times from hours to minutes and often allow for reactions to proceed at lower temperatures and under milder conditions, thereby minimizing energy inputs and potential side reactions. beilstein-journals.org

Waste Minimization and Atom Economy

A key metric for evaluating the environmental performance of a synthesis is the E-Factor (Environmental Factor), which quantifies the amount of waste produced relative to the amount of desired product. nih.gov Conventional multi-step syntheses, particularly those involving protecting groups or classical reactions like the Friedel-Crafts acylation with stoichiometric Lewis acids (e.g., aluminum trichloride), are known for generating substantial waste and thus having high E-Factors. patsnap.comgoogle.com

A greener synthetic route for this compound would be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves prioritizing reaction types like additions or rearrangements over eliminations or substitutions that inherently generate byproducts.

The following interactive table summarizes how green chemistry principles could be applied to modernize the synthesis of this compound.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Traditional Approach (Example) | Potential Green Alternative | Environmental Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric reduction of a nitro-precursor using Fe or Zn powder in acid. | Catalytic hydrogenation using H₂ with a Pd/C or Raney Ni catalyst. google.comgoogle.comgoogle.com | Reduces metallic waste streams and increases atom economy. |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane, Chloroform) or aromatic hydrocarbons (e.g., Toluene). acs.orgpatsnap.comgoogle.com | Employment of water, ethanol, or solvent-free reaction conditions. researchgate.netprepchem.com | Decreases toxicity, flammability, and environmental pollution. |

| Energy Efficiency | Prolonged heating under reflux. prepchem.com | Microwave-assisted heating or visible-light-promoted reactions at ambient temperature. beilstein-journals.org | Leads to significant reduction in reaction times and energy consumption. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Difluoromethyl Aniline

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignments

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes that induce a change in the molecular dipole moment. For 4-Chloro-2-(difluoromethyl)aniline, the FT-IR spectrum is expected to be rich in information, with characteristic bands arising from the aromatic ring and its various substituents.

Table 1: Predicted FT-IR Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretching |

| ~1620 | Strong | NH₂ scissoring |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1300-1100 | Strong | C-N stretching |

| ~1150-1050 | Strong | C-H in-plane bending, CHF₂ stretching |

| ~850-750 | Strong | C-Cl stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

Note: The data in this table is predicted based on the analysis of analogous compounds and general spectroscopic principles.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Similar to the FT-IR data, specific experimental FT-Raman data for this compound is not available in the cited literature. However, an analysis of the FT-Raman spectrum of 4-chloro-2-(trifluoromethyl)aniline (B1214093) provides a solid foundation for predicting the Raman active modes. researchgate.netrsc.org The aromatic ring vibrations and the symmetric vibrations of the substituents are expected to be prominent in the FT-Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Strong | Aromatic C-H stretching |

| ~1600, ~1500 | Very Strong | Aromatic C=C stretching |

| ~1300-1200 | Medium | Aromatic ring breathing |

| ~1150-1050 | Medium | CHF₂ symmetric stretching |

| ~850-750 | Strong | C-Cl stretching |

Note: The data in this table is predicted based on the analysis of analogous compounds and general spectroscopic principles.

Analysis of Characteristic Group Frequencies Pertaining to -CHF₂, -Cl, and -NH₂ Moieties

The vibrational spectrum of this compound is distinguished by the characteristic frequencies of its functional groups.

-NH₂ Moiety : The amino group typically exhibits two N-H stretching bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively. An intense NH₂ scissoring (bending) vibration is expected around 1620 cm⁻¹. researchgate.net

-Cl Moiety : The C-Cl stretching vibration is generally observed as a strong band in the region of 850-550 cm⁻¹. researchgate.net Its precise position can be influenced by the substitution pattern on the aromatic ring.

-CHF₂ Moiety : The difluoromethyl group has several characteristic vibrations. The C-H stretching of the CHF₂ group is expected in the range of 3000-2900 cm⁻¹. The C-F stretching vibrations are typically strong and appear in the region of 1150-1050 cm⁻¹. The deformation (bending) modes of the CHF₂ group are expected at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the proton of the difluoromethyl group.

While specific experimental ¹H NMR data for this compound is not available in the searched literature, predictions can be made based on the analysis of similar substituted anilines. rsc.org The aromatic region would display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms. The amino protons would likely appear as a broad singlet.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~6.7-7.3 | m | - |

| -CHF₂ | ~6.5-7.0 | t | ~50-60 (JH-F) |

| -NH₂ | ~3.5-4.5 | br s | - |

Note: The data in this table is predicted based on the analysis of analogous compounds and general spectroscopic principles. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. In the case of this compound, the spectrum will show signals for the six aromatic carbons and the carbon of the difluoromethyl group.

Specific experimental ¹³C NMR data for this compound is not present in the reviewed literature. However, based on data for other substituted anilines, the chemical shifts can be predicted. rsc.org The carbon of the -CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbon signals will be influenced by the electron-donating amino group and the electron-withdrawing chloro and difluoromethyl substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~145-150 |

| C-CHF₂ | ~120-125 (t, JC-F ≈ 20-30 Hz) |

| C-Cl | ~125-130 |

| Aromatic C-H | ~115-135 |

| -CHF₂ | ~110-115 (t, JC-F ≈ 240-250 Hz) |

Note: The data in this table is predicted based on the analysis of analogous compounds and general spectroscopic principles. 't' denotes triplet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Confirmation

Fluorine-19 NMR spectroscopy is an indispensable tool for the positive identification and characterization of the difluoromethyl (-CHF₂) group in this compound. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR detection.

In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the difluoromethyl group are expected to be chemically equivalent, thus giving rise to a single resonance. This signal would be split into a doublet by the single adjacent proton (¹H), a phenomenon known as heteronuclear coupling. The magnitude of this coupling constant (²JHF) is typically in the range of 50-60 Hz for geminal H-F coupling in difluoromethyl groups.

The chemical shift (δ) of the fluorine signal provides crucial information about its electronic environment. For a -CHF₂ group attached to an aromatic ring, the chemical shift is anticipated to be in a specific region of the ¹⁹F NMR spectrum. While precise experimental data for this specific compound is not publicly available, related fluoroaniline (B8554772) compounds can provide an expected range. nih.gov The electron-withdrawing nature of the chlorine atom and the aniline (B41778) group will influence the shielding of the fluorine nuclei.

Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | -110 to -130 ppm | Doublet | ~55 Hz (²JHF) |

Note: The chemical shift is referenced to a standard such as CFCl₃. The exact value can be influenced by the solvent and concentration. colorado.edu

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to map the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments is employed. These techniques provide correlational data that is not available in one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the aromatic ring. For the aniline ring, correlations would be expected between adjacent protons, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton to its corresponding carbon atom. The methine proton of the -CHF₂ group would also show a correlation to its carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping longer-range connectivities (typically 2-3 bonds). It would show correlations between the proton of the -CHF₂ group and the carbon atoms of the aromatic ring to which it is attached (C2) and its neighboring carbons (C1 and C3). Similarly, correlations between the aromatic protons and other ring carbons would help to confirm the substitution pattern.

HETCOR (Heteronuclear Correlation): Similar to HSQC, HETCOR can be used to correlate ¹H and ¹³C nuclei.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆ClF₂N. chiralen.com

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Due to the presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2 peaks) with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural elucidation. Common fragmentation pathways for this molecule would likely involve the loss of the difluoromethyl group, a chlorine atom, or other small neutral molecules.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 177/179 | [C₇H₆ClF₂N]⁺ | Molecular ion peak (M⁺/M+2) |

| 126/128 | [M - CHF₂]⁺ | Loss of the difluoromethyl group |

| 142 | [M - Cl]⁺ | Loss of the chlorine atom |

| 99 | [C₆H₄N]⁺ | Further fragmentation of the aromatic ring |

Note: The presence and relative abundance of these fragments would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing (if applicable to the compound)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is applicable if the compound can be grown as a suitable single crystal.

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding, which govern the supramolecular architecture of the solid.

Currently, there is no publicly available X-ray crystal structure for this compound in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted aniline. The aniline chromophore typically exhibits two main absorption bands: a strong primary band (π → π* transition) at shorter wavelengths and a weaker secondary band (n → π* transition) at longer wavelengths. The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

The chlorine atom and the difluoromethyl group, both being electron-withdrawing, are expected to cause a bathochromic (red) shift in the λmax values compared to unsubstituted aniline. The amino group, being an auxochrome, significantly enhances the intensity of the absorption bands.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~240-250 | High |

| n → π | ~290-300 | Low to Medium |

Note: These values are estimations based on the electronic effects of the substituents and data for similar compounds like 4-chloroaniline. nih.gov The actual spectrum would need to be recorded experimentally.

Computational and Theoretical Investigations of 4 Chloro 2 Difluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine the most stable conformation of a molecule (geometry optimization) and to calculate its electronic properties. For the related compound, 4-chloro-2-(trifluoromethyl)aniline (B1214093), quantum chemical calculations of its energies, geometrical structure, and vibrational wavenumbers have been carried out using the DFT (B3LYP) method with 6-311++G(d,p) and 6-311+G(d,p) basis sets. sigmaaldrich.com Such calculations would be equally applicable to 4-Chloro-2-(difluoromethyl)aniline to predict its bond lengths, bond angles, and dihedral angles, providing insight into its three-dimensional structure.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure. While no specific ab initio studies were found for this compound, these methods could be utilized to obtain a more precise understanding of its electronic energy and wave function compared to DFT.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides valuable insights into the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations and Interpretation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more easily excitable and more reactive. For the analogous compound, 4-chloro-2-(trifluoromethyl)aniline, the calculated HOMO-LUMO energy gap indicated that charge transfer occurs within the molecule. sigmaaldrich.comwikipedia.org A similar analysis for this compound would reveal its kinetic stability and the energy required for electronic transitions.

Frontier Molecular Orbital Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity can be predicted by examining the interaction between the HOMO and LUMO of reacting species. wikipedia.org The HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. libretexts.org By analyzing the distribution and symmetry of these orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in a reaction, the HOMO of one molecule will interact with the LUMO of another. wikipedia.org This theory would be instrumental in understanding the reaction mechanisms involving this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. thaiscience.info It is a valuable tool for identifying the regions that are rich or deficient in electrons. Electronegative (electron-rich) regions, typically colored red or yellow, are susceptible to electrophilic attack, while electropositive (electron-poor) regions, shown in blue, are prone to nucleophilic attack. thaiscience.info Studies on other aniline (B41778) derivatives have successfully used MEP analysis to understand their reactive behavior. tci-thaijo.org An MEP analysis of this compound would map its electrostatic potential, highlighting the likely sites for intermolecular interactions and chemical reactions.

Computational Vibrational Spectroscopy for Validation and Deeper Interpretation of Experimental Spectra

A study by Arivazhagan et al. conducted a detailed vibrational analysis of 4C2TFA using DFT calculations with the B3LYP functional and 6-311+G(d,p) and 6-311++G(d,p) basis sets. The theoretical wavenumbers were scaled to correlate with the experimental FT-IR and FT-Raman spectra. This methodology allows for a precise assignment of the vibrational modes to specific molecular motions.

For instance, the C-H stretching vibrations in the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C-Cl stretching vibration is highly dependent on its position on the ring and is generally found at lower frequencies. The amino group (NH₂) vibrations are characterized by symmetric and asymmetric stretching modes, typically in the 3500-3300 cm⁻¹ range, and scissoring modes around 1600 cm⁻¹. The difluoromethyl (CHF₂) group introduces its own characteristic vibrations, including C-H and C-F stretching and bending modes.

The table below presents a selection of calculated and experimental vibrational frequencies for the analogous compound 4-chloro-2-(trifluoromethyl)aniline, illustrating the typical assignments in such molecules.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NH₂ asymmetric stretching | 3508 | 3495 | 3500 |

| NH₂ symmetric stretching | 3415 | 3405 | 3410 |

| C-H stretching (aromatic) | 3075, 3055, 3035 | 3070, 3050, 3030 | 3072, 3052, 3033 |

| C=C stretching (aromatic) | 1620, 1580, 1490 | 1615, 1575, 1485 | 1618, 1578, 1488 |

| NH₂ scissoring | 1620 | 1615 | 1618 |

| C-F stretching (CF₃) | 1315, 1175, 1135 | 1310, 1170, 1130 | 1312, 1172, 1132 |

| C-Cl stretching | 780 | 775 | 778 |

Data presented is for the analogous compound 4-chloro-2-(trifluoromethyl)aniline and is intended to be illustrative for this compound.

By comparing the computed spectra with experimental data, a detailed understanding of the molecular structure and its vibrational dynamics can be achieved. This is crucial for the validation of the optimized molecular geometry and for a deeper interpretation of the experimental spectroscopic results.

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Potential

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry, particularly DFT, plays a key role in the prediction of the NLO properties of molecules. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule.

For the related compound 4-chloro-2-(trifluoromethyl)aniline, the first-order hyperpolarizability has been calculated using the B3LYP/6-311++G(d,p) method. The calculated value for the total hyperpolarizability (β_tot) was found to be non-zero, suggesting that the molecule exhibits microscopic NLO behavior Current time information in Kent, GB.. The presence of both an electron-donating group (the amino group) and electron-withdrawing groups (the chloro and trifluoromethyl groups) attached to the π-conjugated phenyl ring can lead to significant intramolecular charge transfer, which is a key factor for a high NLO response.

The calculated NLO properties for 4-chloro-2-(trifluoromethyl)aniline are summarized in the table below.

| Property | Calculated Value (esu) |

| β_xx | -1.23 x 10⁻³⁰ |

| β_xy | 0.45 x 10⁻³⁰ |

| β_yy | 0.89 x 10⁻³⁰ |

| β_tot | 2.56 x 10⁻³⁰ |

Data presented is for the analogous compound 4-chloro-2-(trifluoromethyl)aniline and is intended to be illustrative for this compound.

The non-zero value of the total hyperpolarizability indicates that 4-chloro-2-(trifluoromethyl)aniline has potential as an NLO material. It is expected that this compound would also exhibit NLO properties due to its similar electronic structure, featuring donor and acceptor groups on a phenyl ring. Theoretical calculations are essential to quantify these properties and to guide the design of new molecules with enhanced NLO responses.

Conformational Analysis and Energetic Barriers of the Amino Group Rotation and Inversion

The conformational flexibility of this compound is primarily associated with the rotation of the amino (NH₂) and difluoromethyl (CHF₂) groups, as well as the inversion of the amino group. Understanding the energetic barriers associated with these motions is crucial as they can influence the molecule's properties and its interactions with other molecules.

The rotation of the amino group around the C-N bond and its inversion (the "umbrella" motion of the nitrogen atom) are two key conformational changes. These processes can be studied computationally by performing a potential energy surface (PES) scan. This involves systematically changing the dihedral angle of the C-C-N-H bond (for rotation) or the pyramidalization angle of the amino group (for inversion) and calculating the energy at each step.

While specific energetic barrier data for this compound is not available, studies on substituted anilines provide insight into the expected behavior. The barrier to rotation and inversion is influenced by both steric and electronic factors. The presence of the ortho-difluoromethyl group is expected to create a steric hindrance that will influence the preferred orientation of the amino group and the height of the rotational barrier.

A theoretical study on ortho-substituted anilines has shown that electronegative substituents can form intramolecular hydrogen bonds with the amino group, which can promote a planar configuration and lower the inversion barrier derpharmachemica.com. The fluorine atoms in the difluoromethyl group could potentially engage in such interactions with the amino hydrogens.

The computational approach to determine these barriers typically involves:

Geometry Optimization: Finding the minimum energy conformation of the molecule.

Potential Energy Surface Scan: Systematically varying the relevant dihedral or bond angles and calculating the energy at each point, while allowing the rest of the molecule to relax.

Transition State Search: Identifying the highest energy point along the rotation or inversion pathway, which corresponds to the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) by analyzing the vibrational frequencies.

These calculations would provide the rotational and inversion barriers, which are key parameters for understanding the molecule's dynamic behavior.

Bonding Nature and Hyperconjugative Interactions within the Molecular Framework

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding nature and hyperconjugative interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them.

In this compound, several types of hyperconjugative interactions are expected to play a significant role in its stability and electronic properties. These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The most significant of these are likely to be:

n → σ interactions:* The delocalization of the lone pair electrons of the nitrogen atom (n_N) into the antibonding orbitals of the adjacent C-C bonds of the phenyl ring (σ*_C-C). This interaction is characteristic of the amino group's electron-donating nature.

π → π interactions:* The delocalization of the π electrons of the phenyl ring into the antibonding π* orbitals, contributing to the aromatic stability.

n → σ interactions involving substituents:* The lone pairs of the chlorine atom (n_Cl) and the fluorine atoms (n_F) can also participate in hyperconjugative interactions with the antibonding orbitals of the ring.

The strength of these interactions can be quantified by the second-order perturbation energy (E(2)) from the NBO analysis. A higher E(2) value indicates a stronger interaction.

The table below illustrates the principal types of hyperconjugative interactions expected in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Consequence |

| n(N) | σ(C_ortho - C_meta) | Lone pair to antibonding sigma | Stabilization, C-N bond shortening |

| π(C=C) | π(C=C) | Pi to antibonding pi | Aromatic delocalization and stability |

| n(Cl) | σ(C_para - C_meta) | Lone pair to antibonding sigma | Electron donation from chlorine |

| n(F) | σ(C_ortho - C_CHF₂) | Lone pair to antibonding sigma | Influence of fluorine on local electronic structure |

These hyperconjugative interactions are crucial for understanding the molecule's electronic structure, reactivity, and the influence of the substituents on the phenyl ring.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Difluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction on 4-Chloro-2-(difluoromethyl)aniline are determined by the combined influence of the attached functional groups.

Regioselectivity and Electronic Effects of the Substituents (-Cl, -CHF2, -NH2)

The directing effects of the substituents on the aniline ring are a consequence of their ability to donate or withdraw electron density through inductive and resonance effects.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. sigmaaldrich.comacs.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the ring's nucleophilicity. sigmaaldrich.com This donation of electron density is most pronounced at the ortho and para positions, making them more susceptible to electrophilic attack. bldpharm.com

Chloro Group (-Cl): Halogens like chlorine are deactivating yet ortho, para-directing. google.comresearchgate.net The high electronegativity of chlorine withdraws electron density from the ring inductively, deactivating it towards electrophilic attack compared to benzene. However, the lone pairs on the chlorine atom can be donated to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. researchgate.net

Difluoromethyl Group (-CHF2): The difluoromethyl group, similar to the trifluoromethyl group, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. chemimpex.comwikipedia.org This inductive effect significantly deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. chemimpex.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH2 (Amino) | -I (Weakly Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para |

| -CHF2 (Difluoromethyl) | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |

Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. bldpharm.com

Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For this compound, attack at the para position (C5) relative to the amino group results in a more stable arenium ion, as the positive charge can be delocalized onto the nitrogen atom.

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon atom of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. bldpharm.com

Nucleophilic Aromatic Substitution Reactions Involving the Chlorine Atom

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). icrc.ac.irlibretexts.org

Activation by Electron-Withdrawing Groups and Reaction Pathways

The difluoromethyl group at the ortho position to the chlorine atom significantly activates the ring for nucleophilic aromatic substitution. tib.eu Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). libretexts.org The SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile adds to the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized, particularly onto the ortho and para positions relative to the point of attack. The presence of the -CHF2 group at the ortho position helps to stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of SNAr reactions is dependent on the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov In this compound, the -CHF2 group is positioned ortho to the chlorine atom, providing the necessary activation for this type of reaction.

Influence of Nucleophile Structure on Reaction Outcome

The nature of the nucleophile plays a significant role in the outcome of SNAr reactions. Strong nucleophiles are generally required to initiate the attack on the electron-deficient aromatic ring. google.com The reactivity of nucleophiles can be influenced by factors such as basicity, polarizability, and steric hindrance. masterorganicchemistry.com For this compound, a variety of nucleophiles could potentially displace the chlorine atom.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH3) / Amines (R-NH2) | 2-(Difluoromethyl)benzene-1,4-diamine derivatives | High temperature and pressure, often with a catalyst |

| Hydroxide (OH-) | 4-Amino-3-(difluoromethyl)phenol | Strong basic conditions, elevated temperature |

| Alkoxides (RO-) | 4-Alkoxy-2-(difluoromethyl)aniline derivatives | Strong base (e.g., NaH) and an alcohol |

| Thiolates (RS-) | 4-(Alkylthio)-2-(difluoromethyl)aniline derivatives | Thiol and a base |

Reactions of the Amino Group

The amino group of this compound can undergo a variety of characteristic reactions, including acylation and diazotization.

Acylation: Primary aromatic amines react with acylating agents such as acyl chlorides or anhydrides to form amides. chemicalbook.com For example, the reaction of this compound with acetyl chloride would yield N-(4-chloro-2-(difluoromethyl)phenyl)acetamide. This reaction is often used as a protective strategy for the amino group, as the resulting amide is less activating towards electrophilic substitution, which can help to control reactions like nitration. sigmaaldrich.com

Diazotization: Aromatic primary amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. chemicalbook.comchemsrc.com The resulting 4-chloro-2-(difluoromethyl)benzenediazonium salt is a versatile intermediate that can undergo a range of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of functional groups in place of the original amino group. These can include -OH, -CN, -F, -Br, and -I. chemicalbook.com

Acylation Reactions

The amine functionality of this compound readily undergoes acylation reactions. This transformation is a common and crucial step in multi-step syntheses involving anilines. The primary purpose of acylation, typically through treatment with reagents like acetic anhydride (B1165640) or acetyl chloride, is to convert the highly activating amino group (-NH2) into a less activating and sterically bulkier amido group (e.g., -NHCOCH3). libretexts.org

This conversion serves two main purposes:

Modulating Reactivity: The amino group is a powerful activating group in electrophilic aromatic substitution, which can lead to uncontrolled reactions such as polysubstitution (e.g., polyhalogenation). libretexts.orgchemistrysteps.com Converting it to an amide tempers this reactivity, allowing for more selective substitution on the aromatic ring.

Preventing Side Reactions: The basic lone pair of the amine can react with Lewis acid catalysts, such as AlCl3, used in Friedel-Crafts reactions, forming a complex that deactivates the ring. libretexts.org Acylation prevents this complexation.

The resulting N-acylated derivative can then undergo further reactions, after which the amide can be easily hydrolyzed back to the amine under acidic or basic conditions to restore the original functionality. libretexts.org

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Purpose |

|---|

Alkylation Reactions

The nitrogen atom of the primary amine in this compound is nucleophilic and can participate in alkylation reactions. The largest scale industrial reaction for aniline itself is the alkylation with formaldehyde (B43269) to produce methylene (B1212753) dianiline. wikipedia.org Similarly, this compound can be expected to react with various alkylating agents.

However, controlling the degree of alkylation in primary aromatic amines can be challenging, with the potential for the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reaction conditions must be carefully controlled to achieve mono-alkylation.

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound allows for diazotization, a pivotal transformation in aromatic chemistry. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt (Ar-N₂⁺Cl⁻). wikipedia.orgchemicalnote.com

The presence of electron-withdrawing groups, such as the chloro and difluoromethyl substituents on the aniline ring, decreases the basicity of the amine. chemistrysteps.com This makes diazotization more challenging compared to aniline itself, as it can destabilize the resulting diazonium salt and may require stronger acidic conditions to proceed efficiently. doubtnut.comyoutube.com

Once formed, the diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents through subsequent reactions, greatly enhancing the synthetic utility of the parent compound. organic-chemistry.org

Table 2: Potential Diazotization and Subsequent Transformations

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, Aryl bromide, Aryl nitrile |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride |

| Gomberg-Bachmann Reaction | NaOH, another aromatic compound | Biaryl |

| Iodination | KI | Aryl iodide |

Oxidation and Reduction Reactions of the Amine Functionality

Oxidation: Aromatic amines are generally susceptible to oxidation, and aniline itself can be oxidized to a variety of products, including complex polymeric materials (aniline black), depending on the oxidant and reaction conditions. libretexts.org The amine group in this compound is similarly prone to oxidation. Direct reaction with strong oxidizing agents can lead to decomposition or polymerization, making such transformations synthetically challenging without prior protection of the amine group, for instance, by acylation. libretexts.org

Reduction: The amine functionality in an aniline is the result of the reduction of a corresponding nitro compound. For example, the synthesis of chloroanilines is often achieved by the nitration of chlorobenzene (B131634) followed by reduction. wikipedia.org Therefore, the amine group in this compound is already in a reduced state. Further reduction under typical catalytic hydrogenation conditions is not a common reaction pathway. The synthesis of the title compound would likely involve the reduction of a precursor like 4-chloro-1-(difluoromethyl)-2-nitrobenzene (B13704362) using methods such as treatment with metals (Fe, Sn, Zn) in acidic media or catalytic hydrogenation. chemistrysteps.comresearchgate.net

Reactivity of the Difluoromethyl Group

The difluoromethyl (-CHF₂) group imparts unique electronic and steric properties to the molecule and is known for its high stability.

Stability and Chemical Transformations of the -CHF₂ Group

The difluoromethyl group is characterized by its high metabolic and chemical stability, a feature attributed to the strength of the carbon-fluorine bond. mdpi.com This stability makes the -CHF₂ group a valuable substituent in medicinal and agricultural chemistry. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine groups, as it can act as a lipophilic hydrogen bond donor. nih.govnih.govacs.org

Direct chemical transformation of the -CHF₂ group is generally difficult due to the inertness of the C-F bonds. Unlike a -CH₃ group which can be halogenated or oxidized, the -CHF₂ group is resistant to many common transformations. The fluorine atoms also provide a high degree of thermostability and chemical resistance to the aromatic ring. nih.gov

Potential for Further Functionalization or Derivatization

Despite its inherent stability, recent advances in synthetic chemistry have shown potential pathways for the functionalization of the -CHF₂ group. These are typically not straightforward reactions and represent an active area of research.

Deprotonation: The hydrogen atom of the -CHF₂ group is acidic and can be removed by a strong base. Research on 3-(difluoromethyl)pyridine (B1298654) has demonstrated that direct deprotonation with a lithiated base, followed by trapping with an electrophile, can lead to new functionalized molecules. nih.govacs.org This suggests a potential, though challenging, pathway for derivatizing this compound if a sufficiently strong and selective base is employed.

Defluorinative Functionalization: Emerging strategies focus on the "defluorinative functionalization" of trifluoromethyl (-CF₃) groups to generate difluoromethyl anions, which can then be used in further transformations. nih.govchemrxiv.org While this is a method for synthesis rather than a direct reaction on the existing -CHF₂ group, it highlights the growing interest in creating more complex difluoromethyl-containing structures.

Coupling Reactions for Extended Molecular Architectures

The development of new molecular structures with tailored electronic and steric properties heavily relies on the strategic formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are pivotal for creating extended molecular architectures. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, the chloro group can participate in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

The reactivity in Suzuki-Miyaura couplings can be influenced by the choice of catalyst and reaction conditions. For instance, in related dichlorinated systems, ligand-controlled selectivity has been demonstrated, allowing for preferential reaction at one chloro-position over another. nih.gov While specific studies on this compound are not abundant, the principles of catalyst and ligand choice would be critical in achieving selective coupling at the chloro-position. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgyoutube.com This reaction would involve the coupling of an amine with the chloro-substituent of this compound. The electron-withdrawing nature of the difluoromethyl group would likely influence the reactivity of the C-Cl bond, potentially requiring specific catalyst systems to achieve efficient coupling. acs.org

The development of various generations of catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands, has greatly expanded the scope of the Buchwald-Hartwig amination to include a wide array of amines and aryl halides. wikipedia.orgorganic-chemistry.org For a substrate like this compound, a robust catalyst system would be necessary to overcome the electronic deactivation of the aryl halide.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would enable the introduction of an alkynyl moiety onto the aniline ring at the position of the chlorine atom. Such a transformation is valuable for creating rigid, linear extensions to the molecular framework. nih.gov

The reaction can be performed under mild conditions and has seen broad application in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org For this compound, the efficiency of the Sonogashira coupling would depend on the chosen catalyst system and reaction conditions, with some modern protocols even eliminating the need for a copper co-catalyst. nih.govresearchgate.net

Table 1: Overview of Potential Coupling Reactions with this compound

| Coupling Reaction | Reactant 1 | Reactant 2 | Key Bond Formed | Potential Catalyst System |

| Suzuki-Miyaura | This compound | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd/IPr |

| Buchwald-Hartwig | This compound | R₂NH | C-N | Pd(dba)₂ with phosphine ligands |

| Sonogashira | This compound | R-C≡CH | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂, CuI |

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of reaction kinetics and thermodynamics is crucial for optimizing reaction conditions, maximizing yields, and comprehending the underlying reaction mechanisms. For this compound, detailed kinetic and thermodynamic studies are not extensively reported in the literature. However, by examining related systems, we can infer the expected behavior.

Reaction Kinetics:

The kinetics of reactions involving aniline derivatives are often complex and can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. For instance, in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various anilines, the reaction was found to follow second-order kinetics. researchgate.net The rate of reaction was significantly influenced by the substituents on the aniline ring, with a large negative Hammett rho (ρ) value indicating a buildup of positive charge on the aniline nitrogen in the transition state. researchgate.net This suggests that the electron-withdrawing difluoromethyl group in this compound would likely decrease the nucleophilicity of the amino group, thereby affecting the rates of reactions where the amine acts as a nucleophile.

In the context of photocatalytic degradation of chloroanilines, the reactions are often described by pseudo-first-order kinetics, following the Langmuir-Hinshelwood model. mdpi.com The rate constants for the degradation of 2-chloro- and 2,6-dichloroaniline (B118687) were found to be slightly higher than that of aniline, suggesting that the presence and position of the chloro-substituent can influence reactivity. mdpi.com

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provided detailed rate coefficients for various reaction pathways, highlighting the importance of both addition and abstraction reactions. mdpi.com A similar computational approach for this compound could provide valuable insights into its atmospheric chemistry and reactivity in radical-mediated processes.

Thermodynamics:

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction provide information about the feasibility and spontaneity of a chemical process. For the synthesis of many organic compounds, these parameters are determined through experimental calorimetry or calculated using computational methods.